molecular formula C8H4ClFN2 B038228 2-Chloro-6-fluoroquinazoline CAS No. 113082-27-2

2-Chloro-6-fluoroquinazoline

Cat. No.: B038228
CAS No.: 113082-27-2
M. Wt: 182.58 g/mol
InChI Key: XYJZACFROUOTDS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4ClFN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the sixth position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzoic acid derivatives with acid chlorides to form substituted anthranilates, which then undergo cyclization to yield quinazoline derivatives . Another approach involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinazolines, while oxidation and reduction reactions can lead to quinazolinone derivatives .

Comparison with Similar Compounds

  • 2-Chloro-4-phenylquinazoline
  • 6-Bromo-2-chloro-4-(furan-2-yl)quinazoline
  • 8-Bromo-2-chloro-6-fluoroquinazoline

Comparison: 2-Chloro-6-fluoroquinazoline is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and potency .

Properties

IUPAC Name

2-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJZACFROUOTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591580
Record name 2-Chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113082-27-2
Record name 2-Chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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